This compound is derived from 2-chloro-1-(3,4-difluorophenyl)ethanone through various synthetic methods, including enzymatic and chemical reduction processes. It falls under the category of halogenated alcohols, which are characterized by the presence of halogen atoms (in this case, chlorine and fluorine) attached to an alcohol functional group.
The synthesis of 2-chloro-1-(3,4-difluorophenyl)ethanol can be achieved through different methodologies:
The molecular structure of 2-chloro-1-(3,4-difluorophenyl)ethanol can be described as follows:
The compound's structure can be visualized through its molecular formula and structural diagrams that illustrate the arrangement of atoms.
2-Chloro-1-(3,4-difluorophenyl)ethanol participates in various chemical reactions:
The mechanism by which 2-chloro-1-(3,4-difluorophenyl)ethanol acts in biological systems primarily relates to its role as an intermediate in ticagrelor synthesis. The compound's structure allows it to interact with biological targets effectively, influencing platelet aggregation pathways.
Studies indicate that compounds like ticagrelor function by inhibiting adenosine diphosphate receptors on platelets, thus preventing clot formation. The precise mechanism involving 2-chloro-1-(3,4-difluorophenyl)ethanol is linked to its stereochemistry and reactivity profile.
The physical and chemical properties of 2-chloro-1-(3,4-difluorophenyl)ethanol include:
Properties such as melting point, boiling point, density, and refractive index are critical for understanding how this compound behaves under various conditions.
2-Chloro-1-(3,4-difluorophenyl)ethanol serves several important applications:
(1S)−2-chloro-1-(3,4-difluorophenyl)ethanol ((S)-CFPL) serves as the essential chiral building block for the P2Y₁₂ receptor antagonist ticagrelor, a cornerstone antiplatelet therapy prescribed for acute coronary syndromes. The stereochemical integrity at the C1 position is non-negotiable for pharmacological activity; exclusively the (S)-enantiomer undergoes stereospecific transformation into the active drug molecule. This chiral alcohol intermediate facilitates the introduction of the critical cyclopentyltriazolopyrimidine pharmacophore through sequential coupling reactions, ultimately positioning the molecule for optimal receptor binding [2] [6]. Industrial synthesis demands enantiomeric excess (ee) values exceeding >99.7% to meet pharmaceutical purity standards, necessitating highly selective production methodologies [2]. Ticagrelor's distinction as the first reversible oral P2Y₁₂ inhibitor hinges on the precise stereochemistry conferred during this intermediate stage [3].
The molecular architecture of (S)-CFPL directly enables ticagrelor's unique receptor binding kinetics. The 3,4-difluorophenyl moiety provides optimal hydrophobic bulk and electronic properties for anchoring within a sub-pocket of the P2Y₁₂ receptor. Simultaneously, the β-chloroethanol functionality acts as a versatile handle for covalent linkage to the triazolopyrimidine core structure. Computational docking studies reveal that reversing chirality to the (R)-enantiomer induces steric clashes disrupting the binding pose, reducing ADP receptor affinity by over 100-fold [2]. This enantiomeric discrimination underscores why traditional racemic synthesis routes are pharmacologically inadequate. Comparative analysis against clopidogrel intermediates highlights ticagrelor's advantage: the difluorinated phenyl group enhances membrane permeability and metabolic stability relative to chlorinated thiophene derivatives, contributing to ticagrelor's faster onset and more consistent platelet inhibition [3] [6].
Table 1: Structural Elements Influencing P2Y₁₂ Antagonist Pharmacokinetics
Structural Feature in Intermediate | Pharmacological Impact in Drug | Advantage over Alternatives |
---|---|---|
Chiral (S)-β-hydroxy chloride | Enables correct spatial orientation of triazolopyrimidine | Irreversible binding in clopidogrel |
3,4-Difluorophenyl group | Optimizes hydrophobic pocket binding & metabolic stability | Enhanced vs. 2-thiophene (clopidogrel) |
High enantiomeric purity (ee >99.7%) | Ensures uniform target engagement and clearance | Prevents variable inhibition from racemates |
The synthesis of (S)-CFPL exemplifies the industry's shift from stoichiometric chemical methods toward biocatalytic and asymmetric catalytic technologies. Traditional routes relied on:
These methods incurred high E-factors (kg waste/kg product) due to multiple protection/deprotection steps and heavy metal catalysts (e.g., Rh/Ir complexes). Contemporary biocatalytic routes engineered since 2020 demonstrate transformative advantages:
Table 2: Synthesis Route Comparison for (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol
Method | Catalyst | Productivity | ee (%) | Key Limitation |
---|---|---|---|---|
Chiral Borane Reduction | (S)-Diphenylprolinol/BH₃·SMe₂ | ~60% Yield | 95-98 | Low temp (-78°C), stoichiometric boron waste |
Biocatalytic (KmCR-W3) | Engineered Ketoreductase | 400 g/L in 11h | >99.7 | Requires cofactor regeneration |
Asymmetric Hydrogenation | Rh-(R,R)-Et-DuPhos complex | 150 g/L·h | 99.5 | Catalyst cost ($1,500/mol) |
Engineered carbonyl reductases (KREDs) like KmCR-A129W/V239N/V268A (KmCR-W3) achieve unprecedented efficiency:
This biocatalytic paradigm aligns with green chemistry principles, eliminating transition metals and operating at ambient temperatures in aqueous/organic biphasic systems [4] [6].
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: